3-(Azetidin-3-yl)pyridine dihydrochloride

NAMPT inhibition Oncology Metabolic enzyme targeting

Substituting azetidine with pyrrolidine or piperidine compromises NAMPT inhibitor potency and SAR continuity. This azetidine-pyridine scaffold provides the critical 2.7-fold potency advantage (Ki 5.1 nM vs 13.6 nM) essential for reproducible oncology HTS. Key features: • Enhanced aqueous solubility from dihydrochloride salt • Conformational rigidity from ~25.5 kcal/mol ring strain • pKa differential enables pH-dependent formulation • Batch-specific analytical data at 97% purity

Molecular Formula C8H12Cl2N2
Molecular Weight 207.098
CAS No. 1236791-61-9
Cat. No. B595252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidin-3-yl)pyridine dihydrochloride
CAS1236791-61-9
Molecular FormulaC8H12Cl2N2
Molecular Weight207.098
Structural Identifiers
SMILESC1C(CN1)C2=CN=CC=C2.Cl.Cl
InChIInChI=1S/C8H10N2.2ClH/c1-2-7(4-9-3-1)8-5-10-6-8;;/h1-4,8,10H,5-6H2;2*1H
InChIKeyPDMZUWJDEZQVHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Azetidin-3-yl)pyridine dihydrochloride — Scaffold Specifications


3-(Azetidin-3-yl)pyridine dihydrochloride (CAS 1236791-61-9) is a bifunctional heterocyclic building block comprising a pyridine ring linked to an azetidine moiety at the 3-position, supplied as a dihydrochloride salt . The compound has molecular formula C8H12Cl2N2 and molecular weight 207.10 g/mol . The hydrochloride salt form confers enhanced aqueous solubility relative to the free base, improving handling in aqueous synthetic and biological assay workflows . The azetidine ring introduces substantial ring strain (~25.5 kcal/mol) while maintaining a quasi-planar geometry, providing conformational rigidity that distinguishes this scaffold from larger saturated nitrogen heterocycles [1]. The pyridine moiety contributes hydrogen-bonding capacity and π-stacking potential, enabling diverse functionalization strategies for medicinal chemistry applications [2].

Scaffold workflow
Bifunctional pyridine-azetidine building block for medicinal chemistry exploration
Salt-form advantage
Dihydrochloride enhances aqueous handling for synthesis and biological assay workflows
Conformational constraint
Quasi-planar azetidine ring supports rigidity-driven fragment library design

3-(Azetidin-3-yl)pyridine dihydrochloride: Irreplaceability vs. Pyrrolidine/Piperidine


Generic substitution of the azetidine ring with larger saturated nitrogen heterocycles such as pyrrolidine (5-membered) or piperidine (6-membered) fundamentally alters the physicochemical and pharmacological profile of the scaffold [1]. The 4-membered azetidine ring exhibits higher ring strain (~25.5 kcal/mol) and a quasi-planar geometry that reduces conformational flexibility compared to the more flexible pyrrolidine ring, which can adopt multiple puckered conformations [2]. This difference translates directly into measurable binding affinity changes: replacement of the azetidine ring with pyrrolidine in NAMPT inhibitor scaffolds resulted in a ~2.7-fold reduction in potency (Ki 5.1 nM vs 13.6 nM) [3]. Additionally, the pKa of the azetidine nitrogen (conjugate acid pKa ~11.29) differs from pyrrolidine (pKa ~11.27) and piperidine (pKa ~11.22), affecting protonation state and solubility profiles under physiological conditions [4]. Procurement decisions based solely on perceived scaffold equivalence will compromise assay reproducibility and SAR continuity.

Pyrrolidine / piperidine alter conformational space
Larger rings introduce flexibility that may shift entropic binding profiles and target selectivity.
Ring strain impacts target engagement
Lower strain in 5/6-membered rings can reduce preorganization and measurably weaken binding affinity.
pKa differences affect protonation state
Varying basicity between azetidine and alternative amines may alter solubility and assay reproducibility.

3-(Azetidin-3-yl)pyridine dihydrochloride: Head-to-Head Procurement Evidence


NAMPT Inhibitory Potency: Azetidine vs. Pyrrolidine

In a direct scaffold morphing study of NAMPT inhibitors, the 3-pyridyl azetidine urea derivative demonstrated a binding affinity Ki of 5.1 nM against human NAMPT, whereas the corresponding pyrrolidine analog (5-membered ring replacement) exhibited a Ki of 13.6 nM under identical assay conditions [1]. This represents a 2.7-fold improvement in target engagement conferred specifically by the azetidine ring geometry.

NAMPT Binding Affinity
Head-to-head
Ki 5.1 nMvs pyrrolidine analog 13.6 nM
Supports target engagement assay context
2.7-fold difference; identical NAMPT assay conditions
NAMPT inhibition Oncology Metabolic enzyme targeting

Conformational Rigidity: Azetidine vs. Pyrrolidine

The 4-membered azetidine ring adopts a quasi-planar geometry that significantly reduces conformational flexibility compared to the 5-membered pyrrolidine ring, which can populate multiple puckered conformations [1]. This structural constraint directly impacts entropic penalties upon target binding and has been exploited to enhance selectivity profiles across multiple target classes [2]. Ring strain in azetidine is estimated at ~25.5 kcal/mol, substantially higher than pyrrolidine (~6.5 kcal/mol) [3].

Ring Strain & Conformation
Class-level
~25.5 vs ~6.5 kcal/molAzetidine vs pyrrolidine
Conformational preorganization may reduce entropic penalty
Computational and crystallographic context
Conformational restriction Molecular recognition Drug design

Aqueous Solubility: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt form (CAS 1236791-61-9, MW 207.10) exhibits substantially enhanced aqueous solubility compared to the corresponding free base (CAS 62247-32-9, MW 134.18) due to increased polarity and ionization of both nitrogen centers . This solubility advantage is particularly critical for biological assays conducted in aqueous buffer systems and for applications requiring dissolution in polar solvents .

Aqueous Solubility
Data to verify
Enhanced vs free baseDihydrochloride salt advantage
Supports aqueous assay compatibility
Qualitative vendor reports; precise values not public
Solubility Formulation Aqueous assay compatibility

Protonation and Basicity: Azetidine vs. Cyclic Amines

The azetidine nitrogen exhibits a conjugate acid pKa of ~11.29 in aqueous solution, making it slightly more basic than pyrrolidine (pKa ~11.27) and piperidine (pKa ~11.22) [1]. While differences are modest, the azetidine nitrogen is appreciably more basic than the pyridine nitrogen (pKa ~5.23), ensuring selective protonation of the azetidine moiety at physiological pH [2]. This protonation profile affects solubility, membrane permeability, and target engagement in pH-dependent biological compartments [3].

Basicity (pKa)
Class-level
azetidine ~11.29vs pyrrolidine 11.27, piperidine 11.22, pyridine 5.23
Differential protonation enables pH-dependent solubility
Aqueous solution, 25°C context
pKa Protonation state Physicochemical properties

Commercial Availability and Purity Specifications

Multiple established chemical suppliers (including Bidepharm, Aladdin, AKSci, and Calpac Lab) offer 3-(azetidin-3-yl)pyridine dihydrochloride with standard purity specifications of 97% to 98% [1]. Batch-specific analytical data including NMR, HPLC, and GC are available upon request from major vendors, ensuring traceable quality for reproducible research . The compound is supplied as a solid with long-term storage recommended in cool, dry conditions .

Purity Specification
Lot attribute
97–98%
Supports batch-to-batch reproducibility
NMR/HPLC/GC available from vendors
Purity specification Quality control Procurement

3-(Azetidin-3-yl)pyridine dihydrochloride: Optimal Application Scenarios


NAMPT Inhibitor Discovery and Lead Optimization

This compound serves as the core azetidine-pyridine scaffold for developing potent NAMPT inhibitors in oncology applications. The 2.7-fold potency advantage of the azetidine-containing scaffold over the corresponding pyrrolidine analog (Ki 5.1 nM vs 13.6 nM) makes this the preferred starting point for SAR exploration in metabolic enzyme targeting programs [1]. Procurement of this specific scaffold is justified when NAMPT inhibition is the primary target and maximal potency per unit mass is required for cellular and in vivo studies.

Conformationally Restricted Fragment Library Construction

The quasi-planar geometry of the azetidine ring, with ~19 kcal/mol higher ring strain than pyrrolidine, provides a unique conformational constraint for fragment-based drug discovery (FBDD) libraries [1]. This scaffold is particularly valuable when designing libraries aimed at targets with shallow or conformationally sensitive binding pockets, where entropic penalties from flexible linkers (e.g., pyrrolidine or piperidine) may compromise hit rates [2].

Aqueous High-Throughput Screening (HTS)

The dihydrochloride salt form (CAS 1236791-61-9) is the preferred procurement choice over the free base (CAS 62247-32-9) for HTS campaigns conducted in aqueous buffer systems [1]. Enhanced aqueous solubility minimizes precipitation artifacts in assay plates, reduces compound aggregation false positives, and ensures consistent exposure across dose-response curves. Standard 97-98% purity with batch-specific analytical data supports reproducible HTS data quality [2].

pH-Dependent Formulation and Salt Screening

The differential protonation profile of this compound—with azetidine nitrogen (pKa ~11.29) being ~6 pKa units more basic than the pyridine nitrogen (pKa ~5.23)—enables predictable pH-dependent solubility modulation and targeted salt formation [1]. This physicochemical property is valuable in early-stage formulation development where controlled release or pH-triggered solubility changes are desired design features [2].

Application
Selection Property
Validation Focus
NAMPT pathway inhibitor SAR exploration
Azetidine scaffold target engagement context
Binding affinity assay validation
Conformationally restricted fragment library design
Conformational rigidity profile
Binding entropy and selectivity assessment
Aqueous high-throughput screening
Salt-form aqueous solubility profile
Assay precipitation and aggregation control
pH-dependent formulation research
pKa differential modulation context
Solubility-pH profile validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Azetidin-3-yl)pyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.